Actinomycin xoa
Overview
Description
Actinomycin Xoa is a member of the actinomycin family of antibiotics, which are chromopeptide antibiotics produced by various species of Streptomyces. These compounds are known for their potent antimicrobial and antitumor activities. This compound, like other actinomycins, contains a phenoxazinone chromophore and is characterized by its ability to intercalate into DNA, thereby inhibiting RNA synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Actinomycin Xoa is typically produced through fermentation processes involving Streptomyces species. The biosynthesis involves the formation of the phenoxazinone chromophore through the condensation of two 3-hydroxy-4-methyl-anthranilic acid pentapeptide lactones. The process is complex and requires precise control of fermentation conditions, including pH, temperature, and nutrient availability .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation using optimized strains of Streptomyces. The fermentation broth is then subjected to extraction and purification processes to isolate the desired compound. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly used to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Actinomycin Xoa undergoes various chemical reactions, including:
Oxidation: The phenoxazinone chromophore can be oxidized under specific conditions, leading to the formation of different derivatives.
Reduction: Reduction reactions can modify the chromophore, altering its biological activity.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions include various actinomycin derivatives, each with unique biological activities. These derivatives are often studied for their potential use in medicine and biotechnology .
Scientific Research Applications
Actinomycin Xoa has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study DNA intercalation and the effects of chromophore modifications.
Biology: Employed in studies of gene expression and regulation due to its ability to inhibit RNA synthesis.
Medicine: Investigated for its antitumor properties, particularly in the treatment of childhood cancers such as Wilms’ tumor and rhabdomyosarcoma.
Industry: Utilized in the development of new antibiotics and anticancer drugs.
Mechanism of Action
Actinomycin Xoa exerts its effects by binding strongly, but reversibly, to DNA. This binding interferes with the synthesis of RNA by preventing RNA polymerase elongation. As a result, protein synthesis is also inhibited. The compound specifically targets the transcription process, making it a valuable tool in studies of gene expression and regulation .
Comparison with Similar Compounds
Actinomycin D: Widely used as an antitumor drug, particularly in the treatment of childhood cancers.
Actinomycin X2: Known for its potent antibacterial and antitumor activities.
Actinomycin V: Exhibits strong antibacterial properties against multidrug-resistant bacteria.
Uniqueness of Actinomycin Xoa: this compound is unique due to its specific structural features and the particular conditions required for its biosynthesis. Its ability to intercalate into DNA and inhibit RNA synthesis makes it a valuable compound for both research and therapeutic applications. Additionally, its distinct chromophore structure sets it apart from other actinomycins, contributing to its unique biological activities .
Properties
IUPAC Name |
2-amino-1-N-[18-hydroxy-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]-4,6-dimethyl-3-oxo-9-N-[7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]phenoxazine-1,9-dicarboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C62H86N12O17/c1-26(2)42-59(85)73-21-17-18-36(73)57(83)69(13)24-38(76)71(15)48(28(5)6)61(87)89-32(11)44(55(81)65-42)67-53(79)35-20-19-30(9)51-46(35)64-47-40(41(63)50(78)31(10)52(47)91-51)54(80)68-45-33(12)90-62(88)49(29(7)8)72(16)39(77)25-70(14)58(84)37-22-34(75)23-74(37)60(86)43(27(3)4)66-56(45)82/h19-20,26-29,32-34,36-37,42-45,48-49,75H,17-18,21-25,63H2,1-16H3,(H,65,81)(H,66,82)(H,67,79)(H,68,80) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHBSPDCGDJCFKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C(=C(C5=N4)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CC(CN7C(=O)C(NC6=O)C(C)C)O)C)C)C(C)C)C)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C62H86N12O17 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501346868 | |
Record name | 3A-[(4S)-4-Hydroxy-L-proline]actinomycin D | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501346868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1271.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18865-46-8, 67541-75-7 | |
Record name | Actinomycin D, 3(sup A)-(4-hydroxy-L-proline)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018865468 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Actinomycin D, 3(sup A)-(cis-4-hydroxy-L-proline)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067541757 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3A-[(4S)-4-Hydroxy-L-proline]actinomycin D | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501346868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Actinomycin I from Streptomyces antibioticus | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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